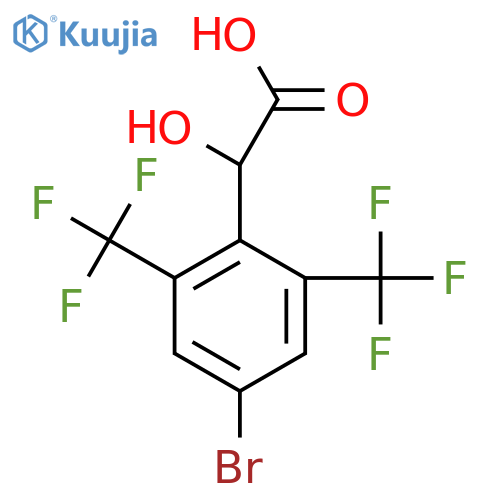Cas no 1805590-83-3 (2,6-Bis(trifluoromethyl)-4-bromomandelic acid)

1805590-83-3 structure
商品名:2,6-Bis(trifluoromethyl)-4-bromomandelic acid
CAS番号:1805590-83-3
MF:C10H5BrF6O3
メガワット:367.039323568344
CID:4939272
2,6-Bis(trifluoromethyl)-4-bromomandelic acid 化学的及び物理的性質
名前と識別子
-
- 2,6-Bis(trifluoromethyl)-4-bromomandelic acid
-
- インチ: 1S/C10H5BrF6O3/c11-3-1-4(9(12,13)14)6(7(18)8(19)20)5(2-3)10(15,16)17/h1-2,7,18H,(H,19,20)
- InChIKey: BRDVYBZCDYWQMC-UHFFFAOYSA-N
- ほほえんだ: BrC1C=C(C(F)(F)F)C(C(C(=O)O)O)=C(C(F)(F)F)C=1
計算された属性
- せいみつぶんしりょう: 365.93263 g/mol
- どういたいしつりょう: 365.93263 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 9
- 重原子数: 20
- 回転可能化学結合数: 2
- 複雑さ: 345
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.3
- トポロジー分子極性表面積: 57.5
- ぶんしりょう: 367.04
2,6-Bis(trifluoromethyl)-4-bromomandelic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A015027815-1g |
2,6-Bis(trifluoromethyl)-4-bromomandelic acid |
1805590-83-3 | 97% | 1g |
1,504.90 USD | 2021-06-17 |
2,6-Bis(trifluoromethyl)-4-bromomandelic acid 関連文献
-
Paul Martini,Felix Laimer,Marcelo Goulart,Florent Calvo,Paul Scheier Faraday Discuss., 2019,217, 276-289
-
Dan Zhou,Yanhui Liu,Bingjun Shen,Xinle Zhao,Ying Xu,Jian Tian Phys. Chem. Chem. Phys., 2016,18, 7927-7931
-
Anton Ivanov,Sebastian Boldt,Zaib un Nisa,Syed Jawad Ali Shah,Alexander Villinger,Gyula Schneider,János Wölfling,Jamshed Iqbal RSC Adv., 2016,6, 11118-11127
-
Min-Wook Oh,Ri-Zhu Yin,Youngmin Lee,Dong-Wook Han,Hyuk-Sang Kwon,Jung Ho Kim,Ganpati Ramanath Energy Environ. Sci., 2011,4, 4978-4983
-
5. Triphenylphosphine oxide-catalyzed stereoselective poly- and dibromination of unsaturated compounds†Tian-Yang Yu,Yao Wang,Xiu-Qin Hu,Peng-Fei Xu Chem. Commun., 2014,50, 7817-7820
1805590-83-3 (2,6-Bis(trifluoromethyl)-4-bromomandelic acid) 関連製品
- 2171710-46-4(3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanamido-2-methylbutanoic acid)
- 1804271-08-6(6-Trifluoromethyl-1H-benzimidazole-5-sulfonyl chloride)
- 931317-38-3(2-{5-(4-methylphenoxy)methylfuran-2-yl}-5-(4-methylpiperidin-1-yl)-1,3-oxazole-4-carbonitrile)
- 1366323-84-3((3S)-3-{(tert-butoxy)carbonylamino}-3-(3-chlorothiophen-2-yl)propanoic acid)
- 1505799-89-2(3-(2-Methyl-1,3-benzoxazol-4-yl)propanoic acid)
- 2554-94-1(6-(Dimethylamino)hexanal)
- 850189-76-3(N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)benzenesulfonamide)
- 2138094-56-9(6-bromo-2-cyano-1-benzothiophene-3-sulfonamide)
- 1805117-60-5(2-Methoxy-3-nitro-5-(trifluoromethoxy)pyridine-4-carboxylic acid)
- 503072-63-7(1-benzyl-2-tert-butyl-4-oxopyrazolidine-1,2-dicarboxylate)
推奨される供給者
Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Chong Da Prostaglandin Fine Chemicals Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Hangzhou Runyan Pharmaceutical Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

江苏科伦多食品配料有限公司
ゴールドメンバー
中国のサプライヤー
試薬

上海帛亦医药科技有限公司
ゴールドメンバー
中国のサプライヤー
試薬